Boc-5,5,5-trifluoro-DL-leucine
Overview
Description
Boc-5,5,5-trifluoro-DL-leucine, also known as tert-butoxycarbonyl-5,5,5-trifluoro-DL-leucine, is a derivative of the amino acid leucine. This compound is characterized by the presence of a trifluoromethyl group attached to the leucine backbone, making it a fluorinated analog of leucine. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Mechanism of Action
Target of Action
Boc-5,5,5-trifluoro-DL-leucine, also known as trifluoroleucine, is an analog of the L-leucine amino acid . The primary targets of this compound are likely to be the same as those of L-leucine, which plays a crucial role in protein synthesis and metabolic regulation.
Biochemical Pathways
This compound is often used to synthesize highly fluorinated peptides . It can be incorporated into the coiled-coil peptides to increase their thermal stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5,5,5-trifluoro-DL-leucine typically involves the following steps:
Starting Material: The synthesis begins with 5,5,5-trifluoro-DL-leucine.
Protection: The amino group of 5,5,5-trifluoro-DL-leucine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Boc-5,5,5-trifluoro-DL-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanol.
Major Products:
Free Amino Acid: Removal of the Boc group yields 5,5,5-trifluoro-DL-leucine.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-5,5,5-trifluoro-DL-leucine has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of fluorinated peptides, which have enhanced stability and unique properties compared to non-fluorinated peptides.
Medicinal Chemistry: The compound is used in the design of novel pharmaceuticals with improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
5,5,5-Trifluoro-DL-leucine: The non-protected form of the compound.
3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid with similar properties.
4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A fluorinated analog of valine.
Uniqueness: Boc-5,5,5-trifluoro-DL-leucine is unique due to the presence of both the trifluoromethyl group and the Boc protecting group. This combination allows for its use in specialized peptide synthesis applications where both protection and fluorination are desired .
Properties
IUPAC Name |
5,5,5-trifluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-6(11(12,13)14)5-7(8(16)17)15-9(18)19-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTXZUYAJDKNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619777 | |
Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409333-67-1 | |
Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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